1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound features a cyclopenta[d]pyrimidin-2-one core modified with a sulfanylidene (C=S) group at position 4 and a (4-methoxyphenyl)methyl substituent at position 1. The sulfanylidene group may influence tautomerism and hydrogen-bonding interactions, critical for biological activity .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-11-7-5-10(6-8-11)9-17-13-4-2-3-12(13)14(20)16-15(17)18/h5-8H,2-4,9H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZWBEKRNBVLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(CCC3)C(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Formation of the Sulfanylidene Group:
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity
- Methoxy Groups : The 4-methoxyphenyl substituent in the target compound likely improves water solubility compared to chlorophenyl or methylbenzyl analogs (e.g., , logP ~4.2) .
- Sulfanylidene vs.
- Aromatic Linkers : Compounds with piperazine or triazole linkers (e.g., ) show improved pharmacokinetic profiles, suggesting that modifying the N1 substituent in the target compound could optimize bioavailability .
Spectroscopic and Physical Properties
- IR Spectroscopy : The C=S stretch in the target compound is expected at ~1200–1050 cm⁻¹, distinct from C=O stretches (~1650 cm⁻¹ in ) .
- NMR : The 4-methoxyphenyl group’s protons resonate at δ 6.8–7.3 ppm (similar to ), while the cyclopenta ring protons appear as multiplet signals at δ 2.5–3.5 ppm .
- Melting Point : Estimated at 150–160°C (higher than ’s 116–118°C due to increased aromaticity) .
Biological Activity
1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a novel compound belonging to the class of sulfanylidene pyrimidines. Its unique structural characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a cyclopenta[d]pyrimidin-2-one core with a methoxyphenyl group attached via a methyl linkage. This structure may influence its reactivity and interactions with biological targets. The molecular formula is , and its synthesis typically involves multi-step procedures that ensure high purity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm its structural integrity .
Biological Activity Overview
Research indicates that compounds within the pyrimidine class often exhibit a range of biological activities including:
- Antitumor Activity : Similar derivatives have shown significant growth inhibition in cancer cell lines. For example, derivatives of cyclopenta[d]pyrimidines have been reported to inhibit microtubule assembly and exhibit cytotoxic effects against various cancer types .
- Antimicrobial Properties : Studies have suggested that related compounds possess antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Certain derivatives demonstrate potential as enzyme inhibitors, impacting metabolic pathways relevant to disease states .
Antitumor Activity
A study focused on a series of substituted cyclopenta[d]pyrimidines demonstrated that modifications at specific positions significantly influenced their potency against tumor cell proliferation. For instance, compounds with a 4-methoxy group exhibited enhanced activity compared to those without this substitution. The most potent analogs showed GI50 values in the nanomolar range and effectively inhibited cell growth across multiple resistant cancer cell lines .
Antimicrobial Screening
In an investigation of synthesized compounds with similar structures, several showed moderate to strong antibacterial activity. The study highlighted compounds that were effective against Bacillus subtilis, with some exhibiting IC50 values below 5 µg/mL . This suggests that structural modifications can lead to improved antimicrobial efficacy.
The mechanism of action for this compound is likely multifaceted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
